molecular formula C6H10ClN3O B1369930 6-Methoxypyridine-2,3-diamine hydrochloride CAS No. 1159824-73-3

6-Methoxypyridine-2,3-diamine hydrochloride

Cat. No. B1369930
CAS RN: 1159824-73-3
M. Wt: 175.61 g/mol
InChI Key: YOMVGFCJROPJQP-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O.2ClH and a molecular weight of 212.08 .


Molecular Structure Analysis

The molecular structure of 6-Methoxypyridine-2,3-diamine dihydrochloride consists of a pyridine ring with two amine groups at positions 2 and 3, and a methoxy group at position 6 . The compound also includes two hydrochloride ions .

Scientific Research Applications

Synthesis in Alkaloid Chemistry

6-Methoxypyridine-2,3-diamine hydrochloride plays a pivotal role in the synthesis of complex organic compounds, particularly in alkaloid chemistry. A notable application is in the synthesis of Lycopodium alkaloids, where it serves as a masked pyridone. This is exemplified in the total synthesis of lycoposerramine R, a Lycopodium alkaloid, where a key step involved an Eschenmoser Claisen rearrangement to forge a critical quaternary carbon center (Bisai & Sarpong, 2010).

Lithiation Studies

The lithiation pathway of methoxypyridines, including 6-methoxypyridine-2,3-diamine hydrochloride, has been a subject of study. Investigations using deuterated probes have elucidated the complexities and mechanisms of C-3 lithiation in these compounds, contributing to a deeper understanding of their chemical behaviors (Gros, Choppin, & Fort, 2003).

Spectrometric Studies

Spectrometric studies on Schiff bases derived from methoxypyridines have revealed insights into tautomeric and protonation equilibria. These studies are crucial for understanding the electronic absorption and emission properties of these compounds in different solvents, which is essential for applications in molecular spectroscopy (Galić, Cimerman, & Tomišić, 2008).

Development of Antagonists

In medicinal chemistry, 6-methoxypyridine-2,3-diamine hydrochloride derivatives have been utilized in developing potent antagonists for various receptors. For instance, specific compounds have shown potential in the prevention and treatment of osteoporosis, demonstrating significant in vitro efficacy and favorable pharmacokinetics (Hutchinson et al., 2003).

Vibrational and Electronic Spectra Studies

Density Functional Theory (DFT) studies on compounds like 2-chloro-6-methoxypyridine provide valuable data on vibrational and electronic spectra. This research contributes to our understanding of the influence of substituents on spectral characteristics, essential for applications in material science and spectroscopy (Arjunan et al., 2011).

Stability of Imino Macrocycles

Research on the stability of imino macrocycles derived from methoxypyridines has shown remarkable resilience in water. This discovery is significant for the development of macrocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Saggiomo & Lüning, 2008).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-methoxypyridine-2,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-5-3-2-4(7)6(8)9-5;/h2-3H,7H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMVGFCJROPJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611078
Record name 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2,3-diamine hydrochloride

CAS RN

94166-62-8, 1159824-73-3
Record name 2,3-Pyridinediamine, 6-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94166-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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